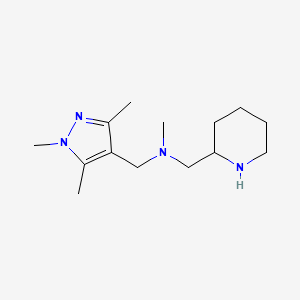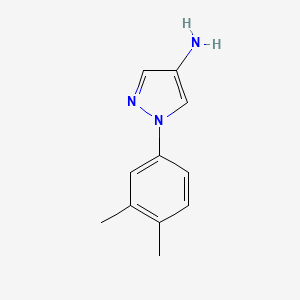
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and cinnoline moieties
Méthodes De Préparation
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6,7,8-tetrahydrocinnoline with imidazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Applications De Recherche Scientifique
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds such as:
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)-pyrrolidin-3-ylamine: This compound also contains a tetrahydrocinnoline moiety but differs in its additional pyrrolidine ring, which may confer different biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and kinase inhibitory properties.
Propriétés
Formule moléculaire |
C12H12N4O2 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)10-6-16(7-13-10)11-5-8-3-1-2-4-9(8)14-15-11/h5-7H,1-4H2,(H,17,18) |
Clé InChI |
OJHBPWCQYYZQAO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN=C(C=C2C1)N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)

